4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol
Description
IUPAC Name: 4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol CAS Registry Number: 2417-04-1 Molecular Formula: C₁₆H₁₈O₂ Molecular Weight: 242.32 g/mol SMILES: CC1=CC(=CC(=C1O)C)C2=CC(=C(C(=C2)C)O)C Structural Features: This compound consists of two 2,6-dimethylphenol moieties connected via a 3-methylcyclohexyl bridge. The hydroxyl groups at the para-positions and methyl substituents at the 3,5-positions on both aromatic rings contribute to its steric bulk and electronic properties. The cyclohexyl linker introduces conformational flexibility, distinguishing it from simpler bisphenol analogs .
Properties
IUPAC Name |
4-[1-(4-hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O2/c1-14-7-6-8-23(13-14,19-9-15(2)21(24)16(3)10-19)20-11-17(4)22(25)18(5)12-20/h9-12,14,24-25H,6-8,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSYELVGVMWSKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C2=CC(=C(C(=C2)C)O)C)C3=CC(=C(C(=C3)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379353 | |
| Record name | 4-[1-(4-hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246862-73-7 | |
| Record name | 4-[1-(4-hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of hydroxy and dimethylphenyl groups onto the cyclohexyl ring using electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Both electrophilic and nucleophilic aromatic substitution reactions are common.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to related dihydroxy aromatic (DA) derivatives, polymerization precursors, and methylene-bridged analogs. Key differences in molecular architecture, physicochemical properties, and applications are summarized below.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Complexity and Bridging Groups: The target compound’s cyclohexyl bridge introduces greater steric hindrance and conformational flexibility compared to DA3 and DA4, which use methylene or extended methylene bridges . This likely enhances thermal stability and reduces crystallization tendencies.
Reactivity and Functionalization: Unlike 4-bromo-2,6-dimethylphenol (a polymerization monomer), the target compound lacks halogen substituents, limiting its use in chain-growth polycondensation but making it suitable for applications requiring hydroxyl group reactivity (e.g., tBoc protection for photoresists) . The hydroxyl groups in the target compound and DA analogs can be protected with tBoc groups, enhancing their utility as dissolution inhibitors in photolithography .
Physicochemical Properties: Molecular Weight: The target compound (242.32 g/mol) is lighter than DA3 (348.44 g/mol) and DA4 (454.56 g/mol), suggesting better solubility in common organic solvents (e.g., acetone, ethanol) . Hydrophobicity: The cyclohexyl group increases hydrophobicity relative to methylene-bridged analogs, as seen in its synthetic preference for acetone as a solvent .
Synthetic Methodology: The target compound’s synthesis may involve multi-step coupling reactions, whereas DA3 and DA4 are synthesized via one-pot multicomponent reactions using 2,6-dimethylphenol, arylglyoxals, and acetylacetone under optimized conditions (Et₃N base, refluxing acetone) .
Biological Activity
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol, also known by its chemical formula , has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a complex structure that includes a cyclohexyl group and multiple methyl and hydroxy substituents on the aromatic rings.
- Molecular Formula :
- Molar Mass : 338.48 g/mol
- Structural Formula : Structural Formula
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
Research indicates that derivatives of phenolic compounds similar to this compound exhibit significant inhibition of inflammatory pathways. In particular, the compound has shown potential as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.
- Case Study : In a study evaluating various phenolic compounds, it was found that certain analogs demonstrated IC50 values for COX inhibition ranging from 0.39 µM to 0.77 µM . This suggests that similar structural motifs in this compound may confer comparable anti-inflammatory effects.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is well-documented. They scavenge free radicals and mitigate oxidative stress in biological systems.
- Research Findings : A study highlighted the ability of structurally related compounds to enhance cellular antioxidant defenses. These compounds were shown to upregulate the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H30O2 |
| Molar Mass | 338.48 g/mol |
| CAS Number | Not specified |
| Anti-inflammatory IC50 | 0.39 - 0.77 µM |
| Antioxidant Mechanism | Upregulation of SOD and catalase |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : By inhibiting COX and LOX pathways, the compound reduces the production of pro-inflammatory mediators.
- Free Radical Scavenging : The presence of hydroxyl groups allows for effective scavenging of reactive oxygen species (ROS), thereby reducing oxidative damage.
- Gene Expression Modulation : The compound may influence the transcriptional activity of genes involved in inflammation and oxidative stress responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
